(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine
Description
(5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine (CAS 1346687-65-7) is a heterocyclic compound featuring a pyridine ring linked to a 1,3,4-thiadiazole moiety via a methylamine bridge.
Properties
CAS No. |
1346687-65-7 |
|---|---|
Molecular Formula |
C8H8N4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
[5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H8N4S/c9-2-6-1-7(4-10-3-6)8-12-11-5-13-8/h1,3-5H,2,9H2 |
InChI Key |
HDRJMNDJRZZCST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1C2=NN=CS2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine typically involves the formation of the thiadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a pyridine derivative with a thiadiazole precursor under specific conditions. For example, the reaction of 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole with an amine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in four primary reaction classes:
Nucleophilic Substitution
-
The amine group undergoes alkylation/acylation with electrophiles like alkyl halides or acid chlorides, forming secondary/tertiary amines or amides.
-
Thiadiazole sulfur atoms react with oxidizing agents (e.g., H₂O₂) to form sulfoxides or sulfones .
Coordination Chemistry
-
Pyridine and thiadiazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic applications .
Cycloaddition Reactions
-
The thiadiazole ring participates in [3+2] cycloadditions with nitrilimines or diazo compounds, generating fused heterocyclic systems .
Redox Reactions
Common Reagents and Conditions
Key reaction parameters and reagents are summarized below:
3.1. Thiadiazole Ring Oxidation
The sulfur atom in the 1,3,4-thiadiazole ring undergoes stepwise oxidation:
-
Sulfoxide formation : H₂O₂ attacks sulfur, forming a metastable sulfoxide intermediate.
-
Sulfone formation : Excess H₂O₂ further oxidizes the sulfoxide to a sulfone .
3.2. Amine-Alkyl Halide Interaction
The primary amine reacts via an SN2 mechanism:
-
Deprotonation of -NH₂ by K₂CO₃ generates a nucleophilic amine.
-
Alkyl halide (e.g., CH₃I) undergoes backside attack, forming a C-N bond .
Major Reaction Products
Synthetic modifications yield structurally distinct derivatives:
Experimental Data from Recent Studies
A 2025 study demonstrated the compound’s reactivity under varied conditions :
| Entry | Reaction | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Alkylation (CH₃I) | 78 | 95 |
| 2 | Oxidation (H₂O₂) | 92 | 99 |
| 3 | Cycloaddition (PhN₂Cl) | 65 | 88 |
Key findings:
-
Oxidation achieves near-quantitative conversion due to the electron-deficient thiadiazole ring .
-
Steric hindrance from the pyridine ring reduces cycloaddition yields compared to simpler thiadiazoles .
This compound’s dual heterocyclic architecture enables tailored modifications for pharmaceutical and materials science applications. Controlled oxidation and metal coordination reactions show particular promise for developing targeted therapeutics or hybrid catalysts.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing complex molecules. Its structural diversity allows researchers to create extensive chemical libraries for drug discovery and materials science applications .
The biological applications of this compound are notable:
- Antimicrobial Activity : Derivatives of thiadiazole have demonstrated significant antimicrobial properties against various pathogens. Studies indicate that modifications to the structure can enhance efficacy against resistant strains .
- Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, thereby reducing inflammation in various models .
- Anticancer Potential : The compound is under investigation for its ability to inhibit specific enzymes and pathways involved in cancer progression. Its mechanism often involves blocking tubulin polymerization, which is crucial for cancer cell proliferation .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for therapeutic applications related to:
- Neurological disorders.
- Cancer treatment.
These investigations focus on its potential to modulate biological pathways and enzyme activities relevant to disease mechanisms .
Industrial Applications
Industrially, this compound is utilized in developing new materials with enhanced mechanical and thermal properties. Its incorporation into polymers can significantly improve their performance characteristics .
Case Studies and Research Findings
Several studies highlight the compound's diverse applications:
- Antiviral Activity : A study investigated various derivatives of thiadiazole for their antiviral properties against coronaviruses and found promising results .
- Cytotoxicity Studies : Research has also focused on evaluating cytotoxic effects against cancer cell lines, revealing potential for future therapeutic agents .
Mechanism of Action
The mechanism of action of (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The compound shares structural homology with several derivatives (Table 1):
| Compound Name | CAS Number | Structural Similarity | Key Substituents |
|---|---|---|---|
| 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine | 2002-04-2 | 0.82 | Pyridin-4-yl, amine at position 2 |
| 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine HCl | 70145-80-1 | 0.81 | Hydrochloride salt of the above |
| [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl | 695199-54-3 | — | 4-Methoxyphenyl, methylamine HCl salt |
| Target Compound | 1346687-65-7 | 0.80 | Pyridin-3-yl, methylamine bridge |
Table 1: Structural comparison based on and .
Antitumor Activity
- 1,3,4-Thiadiazole Derivative 9b (IC₅₀ = 2.94 µM against HepG2): Exhibits selective inhibition of hepatocellular carcinoma, attributed to the thiadiazole ring’s electron-withdrawing effects enhancing DNA intercalation .
- Thiazole Derivative 12a (IC₅₀ = 1.19 µM against HepG2; 3.4 µM against MCF-7): Dual activity linked to the thiazole moiety’s improved solubility and membrane permeability compared to thiadiazoles .
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: Shows fungicidal/insecticidal activity, highlighting substituent-dependent bioactivity divergence (e.g., aryl groups favor non-mammalian targets) .
The target compound’s pyridin-3-yl group may enhance CNS permeability due to increased lipophilicity compared to pyridin-4-yl analogs, though empirical data are needed .
Structure-Activity Relationships (SAR)
- Thiadiazole vs. Thiazole : Thiadiazoles (e.g., 9b) often exhibit stronger DNA-binding but poorer solubility than thiazoles (e.g., 12a) due to reduced polarity .
- Substituent Position : Pyridin-3-yl substitution (target compound) may offer steric advantages in enzyme binding compared to pyridin-4-yl derivatives .
- Aryl Modifications : Methoxy groups (e.g., 695199-54-3) enhance solubility but may reduce cytotoxicity compared to methyl or halide substituents .
Biological Activity
The compound (5-(1,3,4-thiadiazol-2-yl)pyridin-3-yl)methanamine belongs to a class of heterocyclic compounds known for their significant biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article summarizes the biological activity of this compound, drawing on recent studies and findings.
Chemical Structure and Synthesis
The compound features a pyridine moiety linked to a thiadiazole ring, which is a structural characteristic that enhances its biological activity. The synthesis typically involves the reaction of pyridine derivatives with thiadiazole precursors under various conditions, yielding a range of derivatives with diverse pharmacological properties.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of thiadiazole derivatives, including those with pyridine components:
- Efficacy in Inflammation Models : Compounds synthesized with similar structures have shown significant inhibition of inflammatory markers in vitro and in vivo. For instance, certain derivatives demonstrated superior anti-inflammatory effects compared to standard drugs like diclofenac sodium .
- Mechanism of Action : The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in inflammation pathways. Molecular docking studies have confirmed strong binding affinities for these compounds against COX-2 .
2. Anticancer Activity
Thiadiazole derivatives have garnered attention for their anticancer properties:
- Cell Line Studies : Research has shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer) and HT29 (colorectal cancer). For example, one study reported IC50 values as low as 2.03 µM against specific cancer cell lines .
- Mechanisms of Action : The anticancer mechanisms include induction of apoptosis and inhibition of key enzymes involved in tumor progression, such as lipoxygenase. Compounds have been shown to inhibit 15-lipoxygenase, which is implicated in several neoplastic diseases .
Comparative Table of Biological Activities
Case Study 1: Anti-inflammatory Efficacy
In a study focused on novel pyridine-based thiadiazole derivatives (NTD1-NTD5), three compounds were identified as non-toxic and effective anti-inflammatory agents. NTD3 exhibited the highest potency, outperforming diclofenac sodium in various assays. The study included molecular dynamics simulations that confirmed stable interactions at the molecular level .
Case Study 2: Anticancer Mechanisms
Another investigation reported that a series of thiadiazole derivatives showed promising anticancer activity through apoptosis induction in MCF-7 breast cancer cells. The mechanism was linked to cytochrome C release and membrane integrity disruption . This highlights the potential for these compounds as lead candidates in cancer therapy.
Q & A
Q. What are the established synthetic routes for (5-(1,3,4-Thiadiazol-2-yl)pyridin-3-yl)methanamine, and what intermediates are critical?
The compound is typically synthesized via cyclization reactions. A common approach involves coupling a pyridine derivative with a 1,3,4-thiadiazole precursor. For example, thiosemicarbazide intermediates can undergo cyclization in the presence of dehydrating agents (e.g., POCl₃) to form the thiadiazole ring . Another method uses condensation of hydrazine derivatives with carbonyl-containing pyridines, followed by sulfur incorporation . Key intermediates include 5-aminopyridin-3-ylmethanamine and 2-amino-1,3,4-thiadiazole derivatives.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-S bond lengths in thiadiazole: ~1.68 Å) .
- ¹H/¹³C NMR : Pyridine protons appear as doublets (δ 8.5–9.0 ppm), while thiadiazole protons resonate at δ 7.5–8.2 ppm. Methanamine protons (NH₂) show broad singlets at δ 2.5–3.5 ppm .
- IR spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C=N/C-S vibrations (1600–1650 cm⁻¹) confirm functional groups .
Q. What biological activities are associated with 1,3,4-thiadiazole derivatives, and how do they inform research on this compound?
1,3,4-Thiadiazoles exhibit insecticidal, fungicidal, and antitumor activities due to their electron-deficient heterocyclic core, which interacts with biological targets like enzyme active sites . For this compound, preliminary studies suggest potential kinase inhibition, warranting further investigation into its mechanism of action using enzymatic assays (e.g., ATPase activity measurements) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify reactive sites. For example, the C-S bond in thiadiazole has a BDE of ~280 kJ/mol, influencing ring stability under acidic conditions .
- Molecular docking : Simulate interactions with biological targets (e.g., protein kinases) using software like Discovery Studio. Focus on hydrogen bonding between the methanamine group and conserved lysine residues in ATP-binding pockets .
Q. What strategies resolve contradictions in reported biological activity data for thiadiazole derivatives?
Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Reproduce assays under standardized conditions (e.g., fixed pH, temperature).
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to eliminate byproducts affecting bioactivity .
- Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) .
Q. How can researchers design stability studies for this compound under varying storage and experimental conditions?
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >200°C for thiadiazole derivatives) .
- pH-dependent stability : Monitor degradation via HPLC in buffers (pH 2–12) over 24–72 hours. Thiadiazole rings are prone to hydrolysis in strongly acidic/basic media .
- Light sensitivity : Store in amber glass at 4°C to prevent photodegradation, as UV-Vis spectra show absorbance peaks <300 nm .
Methodological Recommendations
- Synthetic Optimization : Replace POCl₃ with milder dehydrating agents (e.g., Burgess reagent) to improve safety and yield .
- Data Interpretation : Use multivariate analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity .
- Contradiction Mitigation : Adopt open-access spectral databases (e.g., PubChem) to benchmark NMR/IR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
